molecular formula C28H23N5O6 B2702501 ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 894928-53-1

ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2702501
CAS No.: 894928-53-1
M. Wt: 525.521
InChI Key: URYSXOLKSFVASR-UHFFFAOYSA-N
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Description

Ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C28H23N5O6 and its molecular weight is 525.521. The purity is usually 95%.
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Biological Activity

Ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a quinazolinone core , an oxadiazole ring , and an ethyl ester group . Its molecular formula is C28H23N5O6C_{28}H_{23}N_{5}O_{6}, and it has a molecular weight of 525.5 g/mol . The structure facilitates various interactions with biological targets, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC28H23N5O6
Molecular Weight525.5 g/mol
IUPAC NameEthyl 2-[[2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetyl]amino]benzoate
InChI KeyURYSXOLKSFVASR-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, compounds related to ethyl 2-({[2,4-dioxo]} derivatives have shown activity against various strains of bacteria and fungi. A study highlighted that certain quinazolinone derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections .

Anticancer Activity

Several studies have evaluated the anticancer potential of quinazolinone derivatives. Ethyl 2-({[2,4-dioxo]} compounds have been shown to exert cytotoxic effects on cancer cell lines. For example:

  • IC50 values for certain derivatives were reported in the low micromolar range (less than 10 μM), indicating strong antiproliferative activity against various cancer cell lines .

The mechanism often involves the inhibition of cell proliferation through apoptosis induction or cell cycle arrest.

COX Inhibition

Quinazolinone derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for anti-inflammatory activities:

CompoundCOX-2 Inhibition (%)Concentration (μM)
4-(E)-2-{3-(4-methoxyphenyl)-4-oxo...47.120
Celecoxib80.11

These findings suggest that ethyl 2-({[2,4-dioxo]} compounds may serve as lead compounds for developing new anti-inflammatory drugs .

The precise mechanism through which ethyl 2-({[2,4-dioxo]} compounds exert their biological effects is still under investigation. However, it is hypothesized that these compounds interact with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and cancer progression. Molecular docking studies have indicated potential binding sites that could be targeted for therapeutic effects .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of synthesized quinazolinone derivatives were tested against various pathogens.
    • Results showed significant activity against MRSA with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL .
  • Cytotoxicity Assay :
    • Compounds were evaluated for their cytotoxic effects on several cancer cell lines.
    • Notable results included significant suppression of A549 lung cancer cells at concentrations below 10 μM .

Properties

CAS No.

894928-53-1

Molecular Formula

C28H23N5O6

Molecular Weight

525.521

IUPAC Name

ethyl 2-[[2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H23N5O6/c1-2-38-27(36)19-12-6-8-14-21(19)29-23(34)16-32-22-15-9-7-13-20(22)26(35)33(28(32)37)17-24-30-25(31-39-24)18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,29,34)

InChI Key

URYSXOLKSFVASR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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